molecular formula C9H12ClNS B1322711 2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride CAS No. 14953-97-0

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride

Cat. No.: B1322711
CAS No.: 14953-97-0
M. Wt: 201.72 g/mol
InChI Key: MHQHPDMXJONCGP-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride is a heterocyclic compound featuring a seven-membered ring system containing one sulfur and one nitrogen atom. The tetrahydro designation indicates partial saturation of the ring, enhancing stability compared to fully unsaturated analogs. This compound is synthesized via hydrolysis of N-formyl precursors under acidic conditions (e.g., HCl in ethanol), yielding substituted derivatives with alkyl or aryl groups at the 5-position (e.g., cyclopentyl, pentyl) . Structural characterization relies on spectroscopic techniques such as IR, ¹H/¹³C-NMR, and HR-FABMS, which confirm regiochemistry and substituent effects .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzothiazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS.ClH/c1-2-4-9-8(3-1)7-10-5-6-11-9;/h1-4,10H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQHPDMXJONCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623670
Record name 2,3,4,5-Tetrahydro-1,4-benzothiazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14953-97-0
Record name 2,3,4,5-Tetrahydro-1,4-benzothiazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization to form the thiazepine ring. The hydrochloride salt is then formed by treating the free base with hydrochloric acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiazepine ring to its corresponding dihydro or tetrahydro derivatives using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazepine ring, enhancing its chemical diversity. Common reagents include alkyl halides and acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction yields dihydro or tetrahydro derivatives.

Scientific Research Applications

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: This compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting cardiovascular and central nervous system disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride involves its interaction with specific molecular targets. For instance, it may act on ion channels or receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Substituted Tetrahydrobenzo[f][1,4]thiazepines

Structural analogs with varying 5-position substituents (e.g., cyclopentyl, pentyl, methoxy) exhibit distinct physicochemical and synthetic properties:

Compound (Substituent) Molecular Formula Synthesis Method Reaction Time Yield Key Spectral Data (IR, cm⁻¹) Reference
5-Cyclopentyl derivative C₁₅H₂₀NOS Modified Pictet-Spengler 16 h Good 1671 (C=O), 1589 (C=C)
7-Methoxy derivative (HCl salt) C₁₀H₁₃NOS·ClH Copper-catalyzed C–S cyclization 4 steps 68% N/A
8-Methoxy-5-phenyl derivative C₁₇H₁₈NOS Hydrolysis of N-formyl precursor 24 h Good 1594, 1560 (aromatic C=C)

Key Observations :

  • Synthetic Efficiency : The copper-catalyzed method achieves higher overall yields (68%) compared to stepwise Pictet-Spengler reactions, though substituent compatibility varies .
  • Substituent Effects : Alkyl groups (e.g., pentyl) increase lipophilicity, while methoxy groups enhance solubility via polar interactions. IR spectra reflect electronic perturbations; methoxy substitution shifts aromatic C=C stretches to lower frequencies (~1590 cm⁻¹) .
  • Physical State : Bulky substituents (e.g., phenyl) favor crystalline solids, whereas linear alkyl chains yield oils .

Benzoxazepine Analogs (Oxygen vs. Sulfur)

Replacing sulfur with oxygen in the heterocycle generates 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride (CAS 217-67-4).

Property Thiazepine (S) Oxazepine (O)
Molecular Formula C₉H₁₂ClNS C₉H₁₂ClNO
Molecular Weight 217.67 g/mol 217.67 g/mol
Key Spectral Difference S–C stretch (~700 cm⁻¹) C–O–C stretch (~1250 cm⁻¹)
Stability Less susceptible to oxidation Prone to ring-opening under acidic conditions

Impact of Heteroatom :

  • Electron Distribution : Sulfur’s larger atomic size and lower electronegativity increase ring flexibility and electron density, enhancing nucleophilic reactivity .
  • Biological Activity : Thiazepines are prioritized in drug discovery (e.g., JTV-519 for cardiac regulation) due to superior metabolic stability over oxazepines .

Benzodiazepine Derivatives

Benzodiazepines (e.g., 2-phenyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine hydrochloride) feature two nitrogen atoms in the heterocycle, altering pharmacological profiles:

Feature Thiazepine Benzodiazepine
Heteroatoms 1 S, 1 N 2 N
Molecular Formula C₉H₁₂ClNS C₁₅H₁₇ClN₂
Bioactivity Calcium channel modulation Anxiolytic, sedative
Synthesis Complexity Moderate (2-4 steps) High (multi-step functionalization)

Structural Implications : The additional nitrogen in benzodiazepines facilitates hydrogen bonding, broadening CNS-targeted applications .

Dihydro vs. Tetrahydro Derivatives

Reduction of dihydrobenzo[1,4]thiazepines (e.g., 2-methyl-4-phenyl-3,4-dihydro derivative) with sodium borohydride yields tetrahydro analogs.

  • Stability: Dihydro compounds undergo decomposition under alkaline conditions (e.g., forming amino ketones), while tetrahydro derivatives remain stable .
  • Reactivity : Saturation reduces ring strain, diminishing susceptibility to electrophilic attack .

Methoxy-Substituted Derivatives

7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride (CAS 1956386-58-5) exemplifies substitution effects:

  • Storage: Requires inert atmosphere and low temperatures (-20°C to -80°C) to prevent degradation, unlike non-polar alkyl derivatives .

Biological Activity

2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride is a heterocyclic compound known for its diverse pharmacological properties. As a derivative of benzothiazepine, it has garnered attention in medicinal chemistry due to its potential applications in treating cardiovascular and central nervous system disorders. This article explores its biological activity, biochemical interactions, and therapeutic potential.

  • Molecular Formula : C9H12ClNS
  • Molecular Weight : 201.71 g/mol
  • CAS Number : 14953-97-0

This compound exhibits significant biochemical activity through its interactions with various cellular components:

  • Enzyme Interaction : It has been shown to interact with ryanodine receptor type 2 (RyR2) and sarco/endoplasmic reticulum calcium ATPase 2a (SERCA2a) in cardiac muscle cells. This interaction plays a crucial role in regulating calcium signaling pathways essential for muscle contraction and relaxation.
  • Cellular Effects : The compound influences calcium ion homeostasis within cardiac myocytes. By stabilizing RyR2 channels, it prevents excessive calcium leakage from the sarcoplasmic reticulum, which is vital for maintaining normal cardiac function.
PropertyDetails
Interaction TargetsRyR2, SERCA2a
Primary ActionCalcium signaling modulation
Subcellular LocalizationSarcoplasmic reticulum

The molecular mechanism of action involves binding to key biomolecules that regulate calcium dynamics:

  • Binding Affinity : The compound's affinity for RyR2 helps modulate the receptor's activity, thereby influencing cardiac contractility and potentially offering therapeutic benefits in heart failure and arrhythmias.
  • Calcium Signaling Pathways : By modulating SERCA2a activity, it enhances calcium uptake into the sarcoplasmic reticulum, promoting efficient muscle relaxation following contraction.

Research Findings and Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Cardiovascular Applications : In experimental models of heart failure, administration of this compound resulted in improved cardiac output and reduced arrhythmogenic events. These findings suggest its potential as a novel treatment for heart failure.
  • Neuroprotective Effects : Preliminary research indicates that the compound may exhibit neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress in neuronal cells. This suggests possible applications in neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for preparing 2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols with careful control of reagents and conditions. For example:

  • Step 1: Cyclocondensation of substituted benzaldehydes with thiol-containing precursors under reflux in ethanol with catalytic acetic acid (similar to methods in ).
  • Step 2: Hydrochloride salt formation via HCl gas bubbling in anhydrous ether (referenced in ).
    Key variables include solvent polarity (ethanol vs. dichloromethane), temperature (reflux vs. room temperature), and acid catalysis. Purity (>95%) is confirmed via HPLC or NMR, with yields ranging 60–80% depending on substituent steric effects .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm the tetrahydrobenzo-thiazepine scaffold and hydrochloride protonation (e.g., shifts at δ 3.2–4.1 ppm for thiazepine protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., C10_{10}H13_{13}NOS·HCl: 231.7 g/mol) .
  • X-ray Diffraction (XRD): Resolves crystal packing and hydrogen-bonding patterns critical for stability studies .

Q. How should researchers ensure compound stability during storage and experimentation?

Methodological Answer:

  • Storage: Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation or hygroscopic degradation .
  • Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50​ values across studies)?

Methodological Answer:

  • Variable Control: Standardize assay conditions (e.g., cell line passage number, serum concentration, incubation time). For example, highlights how trimethoxy substituents in analogs alter receptor binding kinetics.
  • Theoretical Frameworks: Apply structure-activity relationship (SAR) models to isolate electronic/steric effects of substituents (e.g., methoxy vs. methyl groups at position 6) .
  • Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets while accounting for batch-to-batch purity variations (≥95% vs. <90%) .

Q. What computational and experimental strategies integrate to predict this compound’s pharmacokinetic profile?

Methodological Answer:

  • In Silico Modeling:
    • ADMET Prediction: Tools like SwissADME estimate logP (1.8–2.3), solubility (≤5 mg/mL), and CYP450 inhibition risks .
    • Molecular Dynamics (MD): Simulate membrane permeability via lipid bilayer models .
  • In Vitro Validation:
    • Caco-2 Assays: Measure apparent permeability (Papp_{app}) to predict oral bioavailability .
    • Microsomal Stability Tests: Use liver microsomes to quantify metabolic half-life (t1/2_{1/2}) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action when preliminary data conflicts with existing theoretical models?

Methodological Answer:

  • Hypothesis-Driven Workflow:
    • Target Fishing: Use chemoproteomics (e.g., affinity chromatography with immobilized compound) to identify binding partners .
    • Functional Validation: CRISPR/Cas9 knockout of candidate targets in cellular models (e.g., GPCRs, ion channels) .
    • Pathway Analysis: RNA-seq or phosphoproteomics to map downstream signaling effects .
  • Contradiction Resolution: Cross-reference results with analogous benzodiazepine/thiazepine scaffolds (e.g., ’s imidazo-diazepine analog) to isolate scaffold-specific vs. substituent-driven effects .

Methodological Design & Theoretical Frameworks

Q. What conceptual frameworks guide the design of derivatives with enhanced selectivity?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the thiazepine sulfur with oxygen (oxazepine analogs, ) to modulate polarity and H-bonding .
  • Pharmacophore Modeling: Define essential features (e.g., aromatic ring, basic nitrogen) using software like Schrödinger’s Phase .
  • Free-Wilson Analysis: Quantify contributions of substituents (e.g., 7-methoxy vs. 6-methyl) to biological activity .

Q. How should researchers address reproducibility challenges in scaled-up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediate stability .
  • Quality by Design (QbD): Use factorial designs (e.g., Taguchi method) to optimize parameters like stirring rate, solvent volume, and HCl stoichiometry .

Data Interpretation & Reporting Standards

Q. What statistical methods are recommended for analyzing dose-response data with high variability?

Methodological Answer:

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) with bootstrapping to estimate 95% confidence intervals for EC50_{50} .
  • Outlier Detection: Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous replicates .

Q. How can interdisciplinary approaches (e.g., chemical biology, biophysics) enhance mechanistic studies?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (kon_{on}/koff_{off}) for target-ligand interactions .
  • Cryo-EM: Resolve compound-bound protein conformations at near-atomic resolution .
  • Metabolomics: Track endogenous metabolite shifts via LC-MS to identify off-target effects .

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